

physical and chemical properties of cyclohexanone phenylhydrazone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexanone phenylhydrazone

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An In-depth Technical Guide on the Physical and Chemical Properties of **Cyclohexanone Phenylhydrazone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanone phenylhydrazone ($C_{12}H_{16}N_2$) is an organic compound formed from the condensation reaction of cyclohexanone and phenylhydrazine.^{[1][2]} As a prominent member of the hydrazone class, it serves as a crucial intermediate in various synthetic organic reactions, most notably the Fischer indole synthesis for creating heterocyclic compounds.^{[1][2]} This document provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis and characterization.

Physical Properties

Cyclohexanone phenylhydrazone is a colorless to pale yellow solid at room temperature.^[1] Its physical characteristics are influenced by intermolecular forces, particularly hydrogen bonding between the N-H groups of adjacent molecules in its crystal structure.^[1]

Table 1: Physical Characteristics of **Cyclohexanone Phenylhydrazone**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ N ₂	[1][3]
Molecular Weight	188.27 g/mol	[1][3][4]
Appearance	Colorless to pale yellow solid	[1]
Melting Point	77 °C	[5]
Boiling Point	Not well-documented; likely undergoes thermal decomposition before boiling.	[1]
Density (estimated)	~1.0-1.2 g/cm ³	[1]

Table 2: Solubility Profile of **Cyclohexanone Phenylhydrazone**

Solvent	Solubility	Notes	Reference
Water	Partly soluble	Limited solubility is common for hydrazones.	[1]
Ethanol	Soluble	Often used as a solvent for synthesis and recrystallization.	[1]
Methanol	Soluble	[1]	
Dichloromethane	Soluble	Commonly used for extraction during purification.	[1]
Benzene	Appreciable	Has been used as a reaction solvent.	[1]
Acetone	Likely Soluble	Based on the behavior of similar compounds.	[1]
Diethyl Ether	Moderately Soluble	Based on the behavior of similar compounds.	[1]
Hexane	Poorly Soluble	Consistent with behavior in non-polar solvents.	[1]

Chemical Properties and Reactivity

The chemical behavior of **cyclohexanone phenylhydrazone** is defined by its hydrazone functional group ($-C=N-NH-$), which contains nucleophilic nitrogen atoms and is susceptible to acid-catalyzed reactions.[\[1\]](#)

2.1 Stability

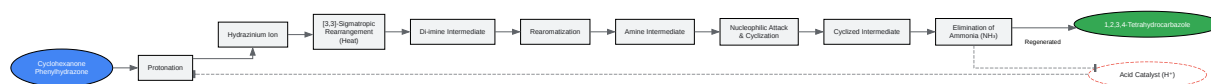
The stability of the compound is highly dependent on environmental conditions.[\[1\]](#)

- **Thermal:** It demonstrates moderate thermal stability but can undergo rearrangement reactions, such as the Fischer indole synthesis, at elevated temperatures.[1]
- **Acidic Conditions:** The compound is highly reactive in acidic environments, which catalyze transformations into heterocyclic derivatives.[1]
- **Basic Conditions:** It is relatively more stable under basic conditions, though strong bases can deprotonate the N-H group.[1]
- **Oxidizing Agents:** It is unstable and can be oxidized to form azines or other derivatives.[1]
- **Light Exposure:** Like similar hydrazone compounds, it is likely photosensitive and may undergo isomerization or decomposition with prolonged light exposure.[1]

2.2 Key Chemical Reactions

Cyclohexanone phenylhydrazone is a key substrate in several important organic synthesis reactions.

- **Fischer Indole Synthesis:** This is a hallmark reaction where, under acid catalysis and heat, the compound rearranges to form 1,2,3,4-tetrahydrocarbazole.[1][2] This reaction is a fundamental method for synthesizing indole rings.
- **Borsche-Drechsel Cyclization:** This reaction also involves the acid-catalyzed cyclization of **cyclohexanone phenylhydrazone** to form tetrahydrocarbazole derivatives.[1][6]
- **Condensation Reaction:** The formation of **cyclohexanone phenylhydrazone** itself is a reversible condensation reaction between cyclohexanone and phenylhydrazine, proceeding via nucleophilic addition followed by dehydration.[1]
- **Hydrolysis:** The formation reaction is reversible, and the compound can be hydrolyzed back to its starting materials (cyclohexanone and phenylhydrazine) in an acidic aqueous environment.[1]



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Caption: The Fischer Indole Synthesis pathway.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **cyclohexanone phenylhydrazone**.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Intensity	Notes	Reference
1558 - 1577	C=N (Imine) Stretch	Medium to Strong	Diagnostic for the hydrazone functional group.	[1]
~1603	C=N (Imine) Stretch	Strong	Confirms the condensation reaction.	[2][7]
~1710	C=O Stretch (from cyclohexanone)	Absent	The disappearance of the starting material's carbonyl peak confirms product formation.	[1][8]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Typical shifts in CDCl₃)

Spectrum	Chemical Shift (δ , ppm)	Multiplicity	Assignment	Reference
^1H NMR	7.0 - 7.5	Multiplet	Aromatic protons (phenyl group)	[1][2]
2.4 - 2.6	Multiplet	Cyclohexyl protons	[2]	
^{13}C NMR	Characteristic Shift	-	Carbon of the C=N bond	[2]
Multiple Signals	-	Cyclohexyl carbons (symmetry is broken)	[2]	

Table 5: Mass Spectrometry (MS) Data

m/z Ratio	Assignment	Relative Intensity	Notes	Reference
188.131	Molecular Ion $[\text{M}]^+$	Moderate	Corresponds to the exact mass of $\text{C}_{12}\text{H}_{16}\text{N}_2$.	[1]
93	$[\text{M} - \text{C}_6\text{H}_{11}]^+$	Base Peak	Corresponds to the loss of the cyclohexyl moiety.	[1]
189	$[\text{M} + \text{H}]^+$	-	Protonated molecular ion observed in Chemical Ionization (CI) MS.	[1]

Experimental Protocols

The synthesis of **cyclohexanone phenylhydrazone** is a standard condensation reaction. Below are detailed protocols derived from cited literature.

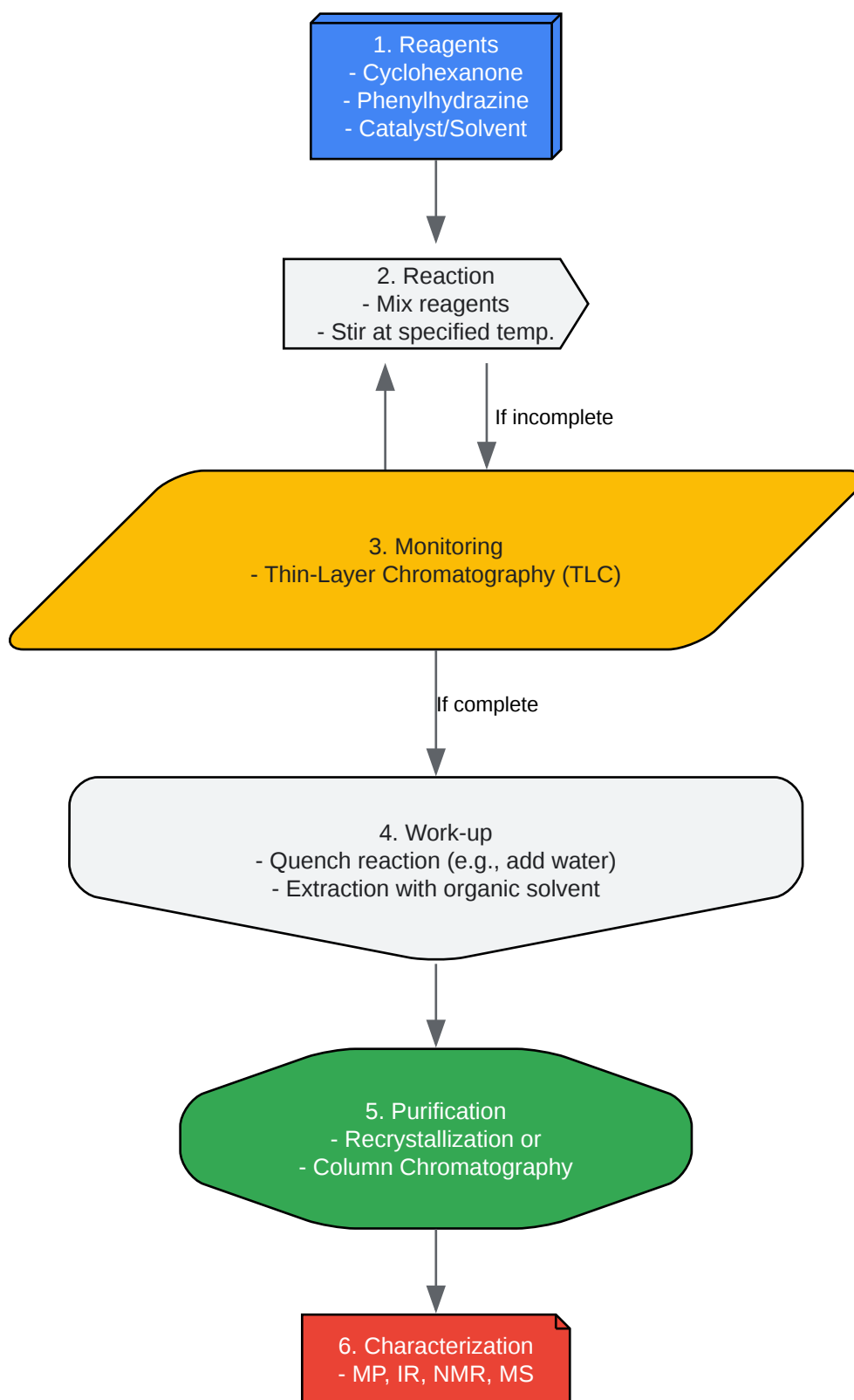
4.1 Protocol 1: Synthesis using Acetic Acid Catalyst

- Reagents: Cyclohexanone, Phenylhydrazine, Acetic Acid, Water, Ethanol.
- Procedure:
 - Transfer 0.91 g (0.00927 mol) of cyclohexanone to a boiling tube containing 1.0 g (0.00925 mol) of phenylhydrazine dissolved in 2.0 mL of acetic acid.[\[7\]](#)
 - Swirl the mixture for approximately 8 minutes.[\[7\]](#)
 - Cool the reaction mixture in an ice bath.
 - Induce precipitation of the product by adding approximately 7 mL of water, which should result in the separation of colorless crystals.[\[7\]](#)
 - Filter the crystals and recrystallize them from 6 mL of absolute ethanol.[\[7\]](#)
 - Dry the purified product in a desiccator over anhydrous sodium sulfate.[\[7\]](#)

4.2 Protocol 2: Synthesis using Sodium Acetate in Aqueous Solution

- Reagents: Phenylhydrazine hydrochloride, Crystallized Sodium Acetate, Cyclohexanone, Water, Dilute Ethanol.
- Procedure:
 - Prepare a solution by dissolving 1.0 g of phenylhydrazine hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of water.[\[5\]](#)
 - Prepare a separate solution of 0.5 mL of cyclohexanone in 8 mL of water.[\[5\]](#)
 - Add the cyclohexanone solution to the phenylhydrazine solution.

- Shake the combined mixture vigorously until the **cyclohexanone phenylhydrazone** product crystallizes.[\[5\]](#)
- Filter the obtained crystals and wash them thoroughly with water.[\[5\]](#)
- Purify the product by recrystallization from dilute ethanol. The expected melting point is 77°C.[\[5\]](#)

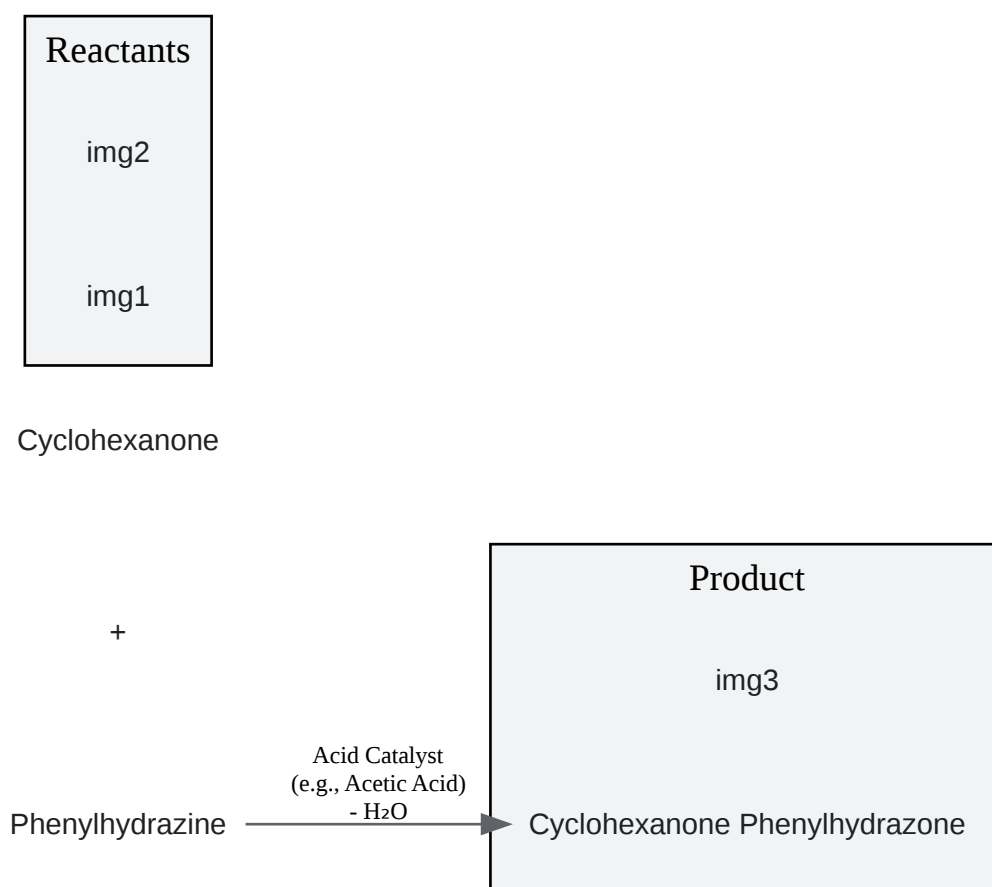


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Caption: General experimental workflow for synthesis.

Mechanism of Action and Potential Applications

While primarily a synthetic intermediate, research has suggested that **cyclohexanone phenylhydrazone** may possess antibacterial properties. The proposed mechanism involves activation under acidic conditions to generate reactive nitrogen species. These species are believed to target and disrupt the function of cytochrome P-450 in the bacterial cell wall, ultimately leading to cell death.[1] This potential biological activity highlights an area for further investigation in drug development.



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- To cite this document: BenchChem. [physical and chemical properties of cyclohexanone phenylhydrazone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199886#physical-and-chemical-properties-of-cyclohexanone-phenylhydrazone]

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